Ido1/2-IN-1

Description

Overview of Tryptophan Catabolism and the Kynurenine (B1673888) Pathway in Biological Systems

Tryptophan is an essential amino acid, meaning the body cannot synthesize it, and it must be obtained from the diet. While a small fraction of tryptophan is utilized for protein synthesis and the production of serotonin (B10506) and melatonin, the vast majority, approximately 95-99%, is metabolized through the kynurenine pathway (KP). nih.govencyclopedia.pubfrontiersin.orgmdpi.com This pathway is the primary route for tryptophan degradation in mammals. nih.gov

The initial and rate-limiting step of the kynurenine pathway is the conversion of L-tryptophan to N-formyl-L-kynurenine. frontiersin.org This crucial step is catalyzed by three distinct enzymes: indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO). frontiersin.orgekb.eg Following this initial conversion, a series of enzymatic reactions lead to the production of various biologically active metabolites, collectively known as kynurenines. frontiersin.org These metabolites, including kynurenine itself, kynurenic acid, and quinolinic acid, have diverse and potent immunomodulatory and neuroactive properties. encyclopedia.pubfrontiersin.org

The kynurenine pathway is not merely a waste disposal system for excess tryptophan; it is a highly regulated and critical signaling pathway. Dysregulation of the KP has been linked to a variety of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. nih.govencyclopedia.pubfrontiersin.org The pathway's influence stems from two primary mechanisms: the depletion of tryptophan, which can inhibit the proliferation of immune cells like T-lymphocytes, and the direct action of kynurenine metabolites on various cellular targets. oup.comfrontiersin.orgfortislife.comfrontiersin.org For instance, kynurenine can activate the aryl hydrocarbon receptor (AhR), a transcription factor that can modulate immune cell differentiation and function. ekb.egfrontiersin.org

Distinct Roles and Interplay of IDO1 and IDO2 in Immunoregulation and Pathophysiology

IDO1 and IDO2 are two closely related enzymes that arose from a gene duplication event. mdpi.comnih.gov Despite their homology, they exhibit distinct characteristics and play different, sometimes opposing, roles in the immune system. nih.gov

IDO1 is the more extensively studied and well-characterized of the two enzymes. mdpi.com It is an inducible enzyme, meaning its expression is upregulated in response to inflammatory stimuli, particularly interferon-gamma (IFN-γ). frontiersin.orgaacrjournals.org IDO1 is widely expressed in various immune and non-immune cells and is a key mediator of immune suppression. nih.govaacrjournals.org By depleting local tryptophan concentrations and producing immunosuppressive kynurenines, IDO1 can inhibit the function of effector T cells and natural killer (NK) cells, while promoting the generation and activity of regulatory T cells (Tregs), which dampen immune responses. fortislife.comaacrjournals.orgd-nb.info This immunosuppressive function is crucial for maintaining maternal-fetal tolerance during pregnancy but can be co-opted by tumors to evade immune surveillance. fortislife.comnih.gov

IDO2 , discovered more recently, shares sequence similarity with IDO1 but possesses significantly lower enzymatic activity for tryptophan catabolism. mdpi.comnih.gov Its expression is more restricted, primarily found in antigen-presenting cells like dendritic cells and B cells, as well as in the liver and kidney. nih.gov While initially presumed to have a redundant role with IDO1, emerging evidence suggests IDO2 has distinct and sometimes pro-inflammatory functions. nih.govmdpi.com In certain autoimmune models, such as arthritis, IDO2 has been shown to promote B cell and T cell activation, contributing to disease pathology. nih.gov This contrasts sharply with the generally immunosuppressive role of IDO1. nih.govnih.gov The precise mechanisms by which IDO2 exerts its effects are still under investigation, with some research suggesting it may have non-enzymatic signaling functions. mdpi.comaai.org

Rationale for Dual IDO1/IDO2 Targeting in Contemporary Research

The initial focus of therapeutic development in this area was on selective inhibitors of IDO1, with the goal of overcoming tumor-induced immune suppression. mdpi.comresearchgate.net However, the clinical trial failures of potent and selective IDO1 inhibitors, such as epacadostat (B560056), prompted a re-evaluation of this strategy. ekb.egnih.gov

Several hypotheses have been proposed to explain the lack of efficacy of selective IDO1 inhibition. One prominent theory is the existence of compensatory mechanisms. It is suggested that blocking IDO1 alone may lead to the upregulation or increased activity of IDO2 or TDO, which can continue to catabolize tryptophan and maintain an immunosuppressive microenvironment. ekb.egresearchgate.netnih.gov

This has led to a growing interest in the development of dual inhibitors that can simultaneously target both IDO1 and IDO2. mdpi.comresearchgate.netpatsnap.com The rationale for this approach is multifaceted:

Overcoming Compensation: By inhibiting both enzymes, a more complete blockade of the kynurenine pathway can be achieved, potentially preventing the compensatory upregulation of IDO2 in response to IDO1 inhibition. ekb.eg

Synergistic Effects: Emerging evidence suggests that the concomitant inhibition of both IDO1 and IDO2 may have synergistic effects in cancer treatment, leading to a more robust anti-tumor immune response. nih.govacs.org

Broader Applicability: Given the differential expression and roles of IDO1 and IDO2 in various cancers and immune contexts, a dual inhibitor may have broader therapeutic potential than a selective inhibitor. patsnap.com

The development of potent and selective dual IDO1/IDO2 inhibitors, such as Ido1/2-IN-1, represents a promising new strategy in cancer immunotherapy, aiming to more effectively dismantle the immunosuppressive shield erected by tumors. researchgate.netnih.govacs.org

This compound: A Dual Inhibitor

This compound, also referred to as compound 4t in some literature, has emerged as the first potent dual inhibitor of both IDO1 and IDO2 enzymes. nih.govacs.orgmedchemexpress.commedchemexpress.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Not publicly available | |

| CAS Number | 2310286-45-2 | medchemexpress.com |

| Molecular Formula | Not publicly available | |

| Molecular Weight | Not publicly available | |

| Inhibitory Activity (IC50) | IDO1: 28 nM, IDO2: 144 nM | nih.govacs.orgmedchemexpress.commedchemexpress.comglpbio.com |

Research Findings on this compound

Preclinical studies have demonstrated the potential of this compound as an anti-tumor agent. In a CT26 xenograft mouse model, this compound exhibited significantly stronger in vivo anti-tumor potency compared to epacadostat, a selective IDO1 inhibitor. nih.govacs.org The tumor growth inhibition (TGI) for this compound was 69.7%, while for epacadostat it was 49.4%. nih.govacs.org These findings highlight the potential advantage of dual IDO1/IDO2 inhibition in cancer immunotherapy. nih.govacs.org Preliminary mechanistic studies have confirmed that this compound exerts its anti-tumor effect by inhibiting both IDO1 and IDO2. nih.govacs.org

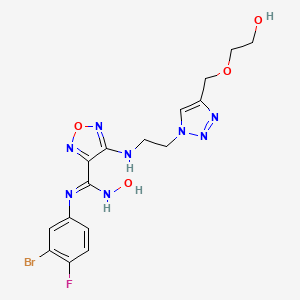

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18BrFN8O4 |

|---|---|

Molecular Weight |

485.27 g/mol |

IUPAC Name |

N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide |

InChI |

InChI=1S/C16H18BrFN8O4/c17-12-7-10(1-2-13(12)18)20-16(22-28)14-15(24-30-23-14)19-3-4-26-8-11(21-25-26)9-29-6-5-27/h1-2,7-8,27-28H,3-6,9H2,(H,19,24)(H,20,22) |

InChI Key |

LFOXSTPPEXOYIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=C(C2=NON=C2NCCN3C=C(N=N3)COCCO)NO)Br)F |

Origin of Product |

United States |

Discovery and Preclinical Development Strategies for Ido1/2 in 1

Historical Context of IDO Inhibitor Design and Evolution

The journey to develop inhibitors for IDO1 began with compounds structurally related to its natural substrate, L-tryptophan. One of the earliest and most widely used tool compounds in preclinical research was 1-methyl-tryptophan (1-MT), a simple tryptophan analog. aacrjournals.orgnih.govfrontiersin.org Early strategies often involved creating analogues of L-Trp, which were conceived as competitive inhibitors. nih.gov These initial inhibitors, however, generally displayed only moderate activity. acs.org

A pivotal moment in the evolution of IDO1 inhibitor design came in 2006 with the publication of the crystal structure of the human IDO1 enzyme. frontiersin.org This breakthrough provided detailed insights into the architecture of the enzyme's active site, revealing a deep binding site with distinct hydrophobic pockets (termed pocket A and pocket B). acs.org This structural information enabled a shift from ligand-based strategies to more sophisticated structure-based drug design, allowing researchers to rationally design molecules that could bind with higher affinity and specificity. acs.org

This new era of design led to the discovery of novel chemical scaffolds beyond tryptophan derivatives. High-throughput screening (HTS) campaigns also played a major role, identifying diverse starting points for medicinal chemistry efforts. nih.govacs.org One of the most significant outcomes of these efforts was the development of Epacadostat (B560056) (INCB024360), a potent and highly selective IDO1 inhibitor with a hydroxyamidine scaffold. frontiersin.orgacs.org Epacadostat demonstrated impressive inhibitory activity in both enzymatic and cellular assays and became a leading candidate in clinical trials, representing a major advancement from the early tryptophan mimetics. nih.govfrontiersin.org The development trajectory from simple, moderately active substrate analogues to potent, selective, and structurally diverse inhibitors like Epacadostat highlights the rapid evolution in the field, driven by a combination of structural biology, computational modeling, and advanced screening techniques. frontiersin.orgacs.org

Rational Design Principles for Dual IDO1/IDO2 Inhibitors, including IDO1/2-IN-1

While initial efforts focused intensely on selectively inhibiting IDO1, the scientific rationale for developing inhibitors that target both IDO1 and its related isoform, IDO2, has grown. aacrjournals.orgmainlinehealth.org Although IDO2 is generally expressed at lower levels than IDO1, it is also implicated in immune regulation and can be expressed in certain cancers and immune cells. aacrjournals.orgnih.gov A key concern is that tumors might develop resistance to IDO1-selective blockade by utilizing IDO2 or the unrelated enzyme tryptophan 2,3-dioxygenase (TDO) to maintain tryptophan catabolism and an immunosuppressive microenvironment. mainlinehealth.orgresearchgate.net This potential for bypass has fueled interest in creating dual or "pan" inhibitors that can simultaneously block multiple tryptophan-catabolizing enzymes. nih.govmainlinehealth.org

The design of dual inhibitors is challenging due to structural and biochemical differences between the enzymes. However, the sequence similarity between IDO1 and IDO2 (around 60%) provides a foundation for designing compounds that can interact with both. nih.gov The development of this compound, also known as compound 4t, emerged from a research effort specifically aimed at creating the first potent dual inhibitors of both IDO1 and IDO2. medchemexpress.comglpbio.com This strategy was pursued as a promising approach for cancer immunotherapy, intended to provide a more comprehensive blockade of the kynurenine (B1673888) pathway and potentially overcome resistance mechanisms. medchemexpress.comglpbio.com

This compound hydrochloride was identified as the first potent dual inhibitor of IDO1 and IDO2. medchemexpress.comglpbio.comglpbio.com Its discovery represents a significant step in the strategic evolution of tryptophan catabolism inhibitors, moving from highly selective single-target agents to multi-targeted compounds designed for broader and more robust efficacy.

Table 1: Inhibitory Profile of this compound and a Selective Predecessor

| Compound | Target(s) | IC₅₀ (IDO1) | IC₅₀ (IDO2) | Selectivity |

|---|---|---|---|---|

| Epacadostat | IDO1 | 72 nM (enzymatic) acs.org | >100-fold less active vs IDO1 nih.gov | IDO1 Selective nih.gov |

| This compound | IDO1/IDO2 | 28 nM medchemexpress.comglpbio.comglpbio.com | 144 nM medchemexpress.comglpbio.comglpbio.com | Dual Inhibitor |

Synthetic Methodologies for this compound and its Chemical Analogues

The synthesis of novel IDO1 inhibitors often involves building upon established chemical scaffolds known to interact with the enzyme's active site. Common core structures include indole, derived from the natural substrate tryptophan, and phenylimidazole, which was identified as an effective heme-binding moiety. acs.orgmdpi.com Medicinal chemists design new compounds by attaching various chemical fragments or ligands to these core scaffolds to enhance binding affinity and optimize pharmacological properties. mdpi.com

For the creation of complex heterocyclic systems often found in modern inhibitors, specific chemical reactions are employed. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is a widely used method for synthesizing 1,2,3-triazole rings. frontiersin.org This reaction has been successfully used to link different molecular fragments, leading to the discovery of novel triazole-containing IDO1 inhibitors. frontiersin.org

The development of this compound and its analogues stemmed from a lead optimization program. The specific synthetic route for this compound (compound 4t) was detailed in the primary discovery publication by He et al. medchemexpress.comglpbio.com The process involved a multi-step synthesis starting from commercially available materials. A key step in the synthesis is the construction of the central triazole core, which connects the different recognition moieties of the molecule. The synthesis of related analogues in the same chemical series would have followed similar pathways, with variations in the starting materials to explore how different substituents affect dual-target potency and other drug-like properties. mdpi.com This systematic approach allows for the exploration of the structure-activity relationship (SAR) to identify the most promising clinical candidates. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | Compound 4t |

| Epacadostat | INCB024360 |

| 1-methyl-tryptophan | 1-MT |

| 4-phenylimidazole | 4-PI |

| L-tryptophan | L-Trp |

Molecular and Enzymatic Characterization of Ido1/2 in 1 Action

Enzyme Kinetics and Mode of Inhibition of IDO1 and IDO2 by IDO1/2-IN-1

The study of enzyme kinetics provides fundamental insights into how an inhibitor interacts with its target enzyme. For IDO1 and IDO2, inhibitors can act through various mechanisms, which can be elucidated by analyzing the enzyme's reaction rates in the presence of the inhibitor and its natural substrate, L-tryptophan. rsc.org

Inhibitors of IDO1 have been identified across all major inhibition modalities: competitive, non-competitive, and uncompetitive. rsc.org

Competitive inhibitors typically resemble the substrate and bind to the active site of the free enzyme, directly competing with the substrate. rsc.org For IDO1, these inhibitors bind to the active ferrous (Fe2+) form of the enzyme. rsc.org

Non-competitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the substrate-binding site (an allosteric site). However, many non-competitive IDO1 inhibitors have been observed to bind to the catalytic cleft of the inactive ferric (Fe3+) form of the enzyme. rsc.orgacs.org

Uncompetitive inhibitors bind exclusively to the enzyme-substrate complex, often at an accessory site that forms upon substrate binding. rsc.orgnih.gov

The kinetic analysis of dual IDO1/IDO2 inhibitors often reveals a specific modality. For instance, a Lineweaver-Burk plot analysis, which plots the inverse of reaction velocity against the inverse of substrate concentration, can distinguish between these modes. Some dual inhibitors have been shown to act as competitive inhibitors for one enzyme while potentially having a different mode for the other, reflecting the structural differences between the IDO1 and IDO2 active sites. nih.gov For example, a novel dual inhibitor, PVZB3001, was identified as a competitive inhibitor against TDO. nih.gov The interpretation of these kinetics can be complex due to the multi-substrate nature of the reaction (requiring both L-tryptophan and O2) and the enzyme's redox cycle. rsc.orgacs.org

The binding of an inhibitor like this compound can induce significant conformational changes in the IDO1 and IDO2 enzymes. IDO1, in particular, is known for its conformational plasticity. nih.gov The binding of substrates and inhibitors can stabilize different conformations, affecting not only catalytic activity but also potential signaling functions. nih.govmdpi.com

Upon substrate (L-tryptophan) binding, a flexible loop in IDO1 is thought to adopt a "closed" state, which shields the heme active site from the solvent. pnas.org Inhibitors can influence this dynamic. Computational studies and mutagenesis experiments have identified key residues, such as Phe226 and Arg231 in human IDO1, as critical for both substrate and inhibitor binding. rsc.orgnih.gov The interaction with an inhibitor can reorient these and other residues, leading to multiple ligand-induced conformations of the catalytic site. rsc.org These conformational shifts are fundamental to the inhibitor's mechanism, as they can lock the enzyme in an inactive state. For example, the binding of some inhibitors has been shown to disturb the ligand delivery tunnel, preventing access of substrates like oxygen to the active site. nih.gov

Competitive, Uncompetitive, and Non-competitive Inhibition Modalities

Structural Biology Insights into this compound Binding (e.g., co-crystallography, computational modeling)

Structural biology techniques are crucial for visualizing the precise interactions between an inhibitor and its target enzyme at an atomic level. As of July 2019, at least 35 crystal structures of human IDO1 had been deposited in the Protein Data Bank, many in complex with inhibitors. nih.gov

Co-crystallography studies have revealed that the catalytic cleft of IDO1 contains two distinct pockets, termed pocket A and pocket B. rsc.orgnih.gov Inhibitors can be designed to occupy one or both of these pockets. rsc.org Pocket A is largely hydrophobic, while pocket B contains charged residues. rsc.org The binding mode of an inhibitor, such as how it coordinates with the central heme iron and interacts with surrounding amino acid residues (e.g., via hydrogen bonds or π-stacking), determines its potency and selectivity. rsc.orgtandfonline.com For example, molecular docking studies of the dual inhibitor PVZB3001 suggested the importance of its isothiourea moieties for binding and catalytic inhibition. nih.gov

Computational modeling and molecular dynamics simulations complement experimental data by providing a dynamic view of the binding process. nih.gov These methods can predict how an inhibitor like this compound might bind, calculate the binding free energy, and identify key residues responsible for the interaction. nih.gov Such studies have shown that for some inhibitors, non-polar, hydrophobic interactions are the primary driving force for binding to IDO1. nih.gov These computational approaches are invaluable for rational drug design, helping to optimize inhibitor structures for improved affinity and dual-target activity. tandfonline.com

Allosteric Modulation and Non-canonical Binding Sites of this compound

Beyond the primary catalytic (orthosteric) site, the IDO1 enzyme possesses other sites that can be targeted by small molecules. Binding to these non-canonical or allosteric sites can modulate the enzyme's function without directly blocking substrate binding.

Recent research has identified a distinct allosteric binding site on IDO1. pnas.org Molecules that bind here can act as positive allosteric modulators (PAMs), enhancing the enzyme's catalytic activity. nih.govpnas.org For instance, N-acetylserotonin (NAS) was found to be a PAM for IDO1, binding to this allosteric site and increasing kynurenine (B1673888) production without altering the enzyme's affinity for tryptophan. pnas.org Conversely, it is conceivable that an allosteric inhibitor could bind to such a site and induce a conformational change that reduces catalytic efficiency.

Furthermore, IDO1 has a non-enzymatic signaling function mediated by immunoreceptor tyrosine-based inhibitory motifs (ITIMs) located in its small domain. nih.govacs.org Phosphorylation of these ITIMs allows IDO1 to act as a signaling scaffold, a function distinct from its catalytic role. frontiersin.orgembopress.org While most inhibitors are designed to block the catalytic site, a molecule that binds to a non-canonical site could potentially modulate this signaling function, representing an alternative therapeutic strategy. The existence of these sites underscores the complex regulation of the IDO enzymes and offers additional avenues for the design of dual-acting inhibitors like this compound.

Cellular and Immunological Impact of Ido1/2 in 1 in Vitro

Modulation of Tryptophan Metabolism and Kynurenine (B1673888) Pathway Metabolite Profiles

IDO1/2-IN-1, as an inhibitor of the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and indoleamine 2,3-dioxygenase 2 (IDO2), directly influences the catabolism of the essential amino acid tryptophan. d-nb.info These enzymes catalyze the initial and rate-limiting step in the kynurenine pathway, converting tryptophan into N-formylkynurenine, which is then metabolized into kynurenine and a series of downstream metabolites. nih.govfrontiersin.org The primary consequence of inhibiting IDO1 and IDO2 is the reduction of tryptophan degradation and a subsequent decrease in the production of kynurenine and other immunologically active metabolites. oncotarget.comfrontiersin.orgaacrjournals.org

In various in vitro models, the application of IDO1 inhibitors has demonstrated a significant decrease in kynurenine levels in the culture medium of cells that express IDO1, such as certain tumor cell lines and interferon-gamma (IFNγ)-stimulated dendritic cells. oncotarget.comfrontiersin.org This modulation of the tryptophan-to-kynurenine metabolic axis is a key mechanism through which this compound is thought to exert its immunological effects. The depletion of tryptophan in the local microenvironment is a known mechanism for suppressing T-cell proliferation, while the accumulation of kynurenine and its derivatives can induce T-cell apoptosis and promote the differentiation of regulatory T-cells. uniprot.orgfrontiersin.org By blocking this pathway, this compound helps to maintain local tryptophan concentrations and prevent the accumulation of these immunosuppressive metabolites. aacrjournals.org

| Cell Type | Condition | Effect of this compound | Key Finding |

|---|---|---|---|

| Tumor Cells (e.g., RCC lines) | IFNγ stimulation | Inhibition of kynurenine production | Demonstrates direct enzymatic inhibition in cancer cells. oncotarget.com |

| Dendritic Cells (DCs) | IFNγ or LPS stimulation | Reduced kynurenine secretion | Highlights impact on key antigen-presenting cells. frontiersin.org |

Effects on Immune Cell Phenotype and Function

The inhibition of IDO1 and IDO2 by compounds like this compound has profound effects on the phenotype and function of various immune cells, largely by reversing the immunosuppressive environment created by tryptophan depletion and kynurenine accumulation.

T Lymphocyte Proliferation, Differentiation, and Anergy Reversal

Tryptophan depletion is known to arrest T-cells in the mid-G1 phase of the cell cycle, leading to a state of anergy or unresponsiveness. atlasgeneticsoncology.orgnih.gov The accumulation of kynurenine can further induce apoptosis in Th1 helper T-cells. atlasgeneticsoncology.org By preventing the catabolism of tryptophan, this compound can restore the proliferative capacity of T lymphocytes. In vitro studies have shown that the presence of an IDO1 inhibitor can reverse the suppression of T-cell proliferation induced by IDO-expressing cells. frontiersin.orgaacrjournals.orgashpublications.org This restoration of proliferation applies to both CD4+ and CD8+ T-cells. ashpublications.org

Furthermore, the kynurenine pathway influences T-cell differentiation. Kynurenine, acting through the aryl hydrocarbon receptor (AhR), can promote the differentiation of naïve CD4+ T-cells into immunosuppressive regulatory T-cells (Tregs). nih.govfrontiersin.org By reducing kynurenine levels, this compound can theoretically shift the balance away from Treg differentiation and towards pro-inflammatory T helper phenotypes. oncotarget.com Research on the IDO inhibitor indoximod has shown it can favor the differentiation of IL-17-producing helper T-cells (Th17) over Tregs by modulating AhR-controlled gene transcription. oncotarget.com

| T-Cell Subset | Effect of this compound | Mechanism | Reference |

|---|---|---|---|

| CD4+ and CD8+ T-cells | Increased proliferation | Reversal of tryptophan depletion-induced cell cycle arrest. | frontiersin.orgashpublications.org |

| Naïve CD4+ T-cells | Inhibition of differentiation into Tregs | Reduction of kynurenine, an AhR ligand that promotes Treg differentiation. | nih.govoncotarget.com |

| Anergic T-cells | Reversal of anergy | Restoration of local tryptophan levels. | aacrjournals.org |

B Lymphocyte Activation and Antibody Responses

The role of the IDO pathway in B-cell function is complex, with IDO1 and IDO2 potentially having opposing effects. frontiersin.org Generally, IDO1 is considered to have an inhibitory effect on inflammatory B-cell responses. frontiersin.org L-kynurenine has been shown to impair the differentiation of B-cells into antibody-producing plasma cells, a critical process that occurs within tertiary lymphoid structures. aacrjournals.org Therefore, by reducing kynurenine levels, this compound may enhance B-cell differentiation and subsequent antibody production. However, studies on mice lacking both IDO1 and IDO2 have shown normal B-cell development and total serum immunoglobulin levels, suggesting that the primary impact of IDO inhibition may be on disease-specific or localized antibody responses rather than systemic B-cell function. frontiersin.org

Regulatory T Cell (Treg) and Myeloid-Derived Suppressor Cell (MDSC) Activity Modulation

The IDO1 pathway is a significant driver of the generation and function of both Tregs and Myeloid-Derived Suppressor Cells (MDSCs). d-nb.infomdpi.com IDO1-expressing dendritic cells can induce the differentiation of naïve CD4+ T-cells into Tregs and also activate existing Tregs. nih.govmdpi.com This is mediated by both tryptophan starvation, which activates the GCN2 kinase pathway in Tregs, and the production of kynurenine, which acts on the AhR. nih.govmdpi.com By inhibiting IDO1, compounds like this compound can suppress the generation and activation of Tregs. biocare.net

Similarly, IDO1 is implicated in the recruitment and function of MDSCs, another key immunosuppressive cell population in the tumor microenvironment. d-nb.infomdpi.com IDO1-expressing MDSCs have been shown to suppress T-cell activity and induce Tregs. mdpi.com Therefore, inhibition of IDO1 is expected to curtail the immunosuppressive activity of MDSCs.

Dendritic Cell Maturation, Antigen Presentation, and Immunogenicity

Dendritic cells (DCs) are central to initiating immune responses, but their function can be modulated by IDO1. nih.gov While IDO1 is expressed in mature DCs, its activity promotes a tolerogenic, rather than immunogenic, state. nih.govaacrjournals.org IDO1-expressing DCs suppress T-cell proliferation and promote Treg differentiation. nih.gov The inhibition of IDO1 in DCs has been shown to enhance their immunogenicity. For instance, silencing IDO in DCs led to increased expression of co-stimulatory molecules like CD40 and the chemokine receptor CCR7, and enhanced their ability to activate allogeneic T-cells. spandidos-publications.com Furthermore, IDO1 inhibition can promote DC maturation and function, thereby improving antigen presentation to T-cells. biocare.netspandidos-publications.com

| DC Parameter | Effect of this compound | Outcome | Reference |

|---|---|---|---|

| Maturation Markers (e.g., CD80, CD86) | Upregulation | Enhanced co-stimulation of T-cells. | spandidos-publications.com |

| Antigen Presentation | Improved | More effective T-cell activation. | spandidos-publications.com |

| Immunogenicity | Increased | Shift from tolerogenic to immunogenic phenotype. | spandidos-publications.com |

Natural Killer (NK) Cell Function and Cytotoxicity

The IDO1 pathway also suppresses the function of Natural Killer (NK) cells, which are crucial components of the innate immune system's anti-tumor response. d-nb.infospandidos-publications.com Kynurenine produced by IDO1-expressing cells can inhibit NK cell function by downregulating the expression of key activating receptors on their surface, such as NKp46 and NKG2D. mdpi.comnih.govnih.gov This leads to reduced cytotoxicity of NK cells against tumor cells. nih.gov Furthermore, IDO1 can impair NK cell cytotoxicity by promoting the expression of miR-18a, which in turn downregulates NKG2D and its ligands. nih.gov By blocking the production of kynurenine, this compound can restore the expression of these activating receptors and enhance the cytotoxic function of NK cells. spandidos-publications.comresearchgate.net In vitro studies have demonstrated that IDO downregulation or inhibition enhances the sensitivity of cancer cells to NK cell-mediated killing. spandidos-publications.comnih.gov

Downstream Intracellular Signaling Pathways Modulated by this compound

This compound is identified as the first potent dual inhibitor of the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Indoleamine 2,3-dioxygenase 2 (IDO2). medchemexpress.commedchemexpress.comdcchemicals.com Also known as compound 4t, its primary mechanism of action is the inhibition of the catalytic activity of these enzymes, which are responsible for the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway. medchemexpress.comresearchgate.netcambridge.org By blocking the function of both IDO1 and IDO2, this compound modulates several downstream intracellular signaling pathways that are crucial in immune regulation and cancer progression. In a xenograft mouse model, the in vivo antitumor potency of this compound (TGI = 69.7%) was observed to be significantly greater than that of the selective IDO1 inhibitor epacadostat (B560056) (TGI = 49.4%), underscoring the potential benefits of dual inhibition. researchgate.netcambridge.org

| Target Enzyme | IC₅₀ (nM) |

|---|---|

| IDO1 | 28 |

| IDO2 | 144 |

Data sourced from MedChemExpress and GlpBio. medchemexpress.commedchemexpress.comglpbio.com

GCN2 Kinase Pathway

The catabolism of the essential amino acid tryptophan by IDO1 and IDO2 in the local microenvironment leads to its depletion. researchgate.net This amino acid deprivation creates a state of metabolic stress that is sensed by the general control nonderepressible 2 (GCN2) kinase. researchgate.netmedchemexpress.com Tryptophan depletion results in an accumulation of uncharged tryptophan transfer RNA (tRNA), which directly binds to and activates GCN2. researchgate.net Activated GCN2 then phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to an attenuation of global protein synthesis and cell cycle arrest, particularly in effector T cells. researchgate.net This GCN2-mediated stress response is a key mechanism through which IDO enzymes exert their immunosuppressive effects. researchgate.netmedchemexpress.com

As a potent dual inhibitor of IDO1 and IDO2, this compound is expected to counteract the activation of the GCN2 pathway. By blocking the enzymatic degradation of tryptophan, this compound maintains local tryptophan levels, thereby preventing the accumulation of uncharged tRNA and subsequent GCN2 activation. This action would lift the GCN2-mediated suppression of T cell function and proliferation.

mTOR and PKC-Θ Signaling

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and it is highly sensitive to amino acid availability. medchemexpress.commedchemexpress.eu Tryptophan depletion mediated by IDO1/2 activity inhibits the mTOR signaling pathway, specifically mTOR complex 1 (mTORC1). medchemexpress.euresearchgate.netglpbio.com This inhibition contributes to the induction of anergy in T cells and can trigger autophagy. researchgate.netglpbio.com Concurrently, IDO-mediated tryptophan starvation has been shown to inhibit protein kinase C-theta (PKC-Θ), a kinase crucial for T-cell receptor signaling and T cell activation. glpbio.com

By preventing the enzymatic degradation of tryptophan, this compound is anticipated to restore tryptophan sufficiency signals. This restoration would relieve the inhibition of the mTOR and PKC-Θ pathways. glpbio.com The reactivation of mTORC1 signaling and PKC-Θ function would, in turn, promote T cell proliferation and effector functions, counteracting the immunosuppressive environment created by IDO1/2 activity. cambridge.orgglpbio.com

Aryl Hydrocarbon Receptor (AhR) Pathway Activation/Modulation

Beyond tryptophan depletion, the enzymatic activity of IDO1 and IDO2 produces downstream metabolites, with L-kynurenine being the primary product. researchgate.netcambridge.org Kynurenine and several of its derivatives are known endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. glpbio.com The activation of AhR in immune cells, such as dendritic cells (DCs) and T cells, leads to an immunosuppressive phenotype. glpbio.com Kynurenine-activated AhR promotes the differentiation of naïve T cells into regulatory T cells (Tregs) and suppresses the function of effector T cells, contributing significantly to tumor immune escape. medchemexpress.comglpbio.com In some cellular contexts, AhR activation can also upregulate the expression of IDO1, creating a positive feedback loop that amplifies immunosuppression. researchgate.net

This compound, by inhibiting the production of kynurenine from tryptophan, directly reduces the availability of AhR's natural ligands. researchgate.netcambridge.org This blockade of kynurenine production is expected to prevent the activation of the AhR signaling pathway, thereby mitigating the downstream immunosuppressive effects, including the generation of Tregs and the potential AhR-driven amplification of IDO1 expression. cambridge.orgglpbio.com

Non-enzymatic IDO1 Signaling (e.g., ITIM motifs, SHP, PI3K interactions)

In addition to its well-established enzymatic function, IDO1 can act as an intracellular signaling molecule, a role independent of its catalytic activity. medchemexpress.comresearchgate.net This "moonlighting" function is mediated through two Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) located within the non-catalytic domain of the IDO1 protein. medchemexpress.com Upon phosphorylation of tyrosine residues within these ITIMs, IDO1 can recruit and associate with downstream signaling partners, including Src homology 2 domain-containing phosphatases (SHP-1 and SHP-2) and the regulatory subunit (p85) of phosphoinositide 3-kinase (PI3K). researchgate.net This signaling cascade can activate the noncanonical NF-κB pathway, leading to a tolerogenic phenotype in dendritic cells. researchgate.net

The enzymatic and non-enzymatic functions of IDO1 may reside in different and mutually exclusive protein conformations. medchemexpress.com Research on other catalytic inhibitors, such as epacadostat, suggests that by binding to the enzyme, these molecules may stabilize the non-enzymatic conformation of IDO1, potentially promoting its signaling function. medchemexpress.com While direct studies on the effect of this compound on this non-enzymatic scaffolding function are not available, it is plausible that as a catalytic inhibitor, it could similarly influence the conformational state of IDO1 and thereby modulate its ITIM-based signaling. This highlights a complex aspect of IDO1 inhibition where blocking enzymatic activity might inadvertently enhance its non-enzymatic, pro-tumorigenic signaling in certain contexts. medchemexpress.comresearchgate.net Further investigation is required to fully elucidate the impact of this compound on this signaling axis.

| Pathway | Effect of IDO1/2 Activity | Predicted Impact of this compound |

|---|---|---|

| GCN2 Kinase Pathway | Activation due to Trp depletion | Inhibition/Blockade of activation |

| mTOR and PKC-Θ Signaling | Inhibition due to Trp depletion | Reactivation/Relief of inhibition |

| Aryl Hydrocarbon Receptor (AhR) Pathway | Activation by kynurenine | Inhibition due to reduced kynurenine |

| Non-enzymatic IDO1 Signaling | ITIM-based signaling activation | Potential modulation of signaling (context-dependent) |

Preclinical in Vivo Efficacy and Immunomodulatory Effects of Ido1/2 in 1 in Disease Models

Anti-tumor Efficacy in Syngeneic and Xenograft Cancer Models

The therapeutic potential of inhibiting the indoleamine 2,3-dioxygenase 1 (IDO1) and indoleamine 2,3-dioxygenase 2 (IDO2) pathways has been explored in various preclinical cancer models. These studies aim to understand how blocking these enzymes, which are involved in tryptophan catabolism, can impact tumor growth and the host's immune response. d-nb.info

In preclinical studies, IDO1 inhibitors have demonstrated the ability to slow tumor progression. For instance, in a syngeneic CT26 colon cancer model, the IDO1 inhibitor TQBWX220 significantly inhibited tumor growth, with tumor growth inhibition (TGI) of 60% and 73% at different dosages. aacrjournals.org This effect was accompanied by a reduction in the level of kynurenine (B1673888), a downstream metabolite of tryptophan, within the tumor. aacrjournals.org Similarly, the novel IDO1 inhibitor BGB-5777 has been shown to slow tumor growth as a monotherapy in two independent subcutaneous cancer models. aacrjournals.org

In a B16 melanoma model, the IDO1 inhibitor navoximod (B609430), when combined with a cancer vaccine, led to a tumor size reduction of approximately 95% within four days of vaccination. aacrjournals.org Furthermore, studies using IDO1-deficient mice have shown resistance to skin papilloma formation, suggesting that IDO1 plays a role in promoting immune escape during carcinogenesis. nih.gov Overexpression of IDO1 in immunogenic mouse tumor cells has been shown to prevent their rejection by the immune system in preimmunized mice, an effect that can be reversed with an IDO1 inhibitor. crownbio.com

It is important to note that while IDO1 inhibition shows promise, its efficacy as a standalone treatment is often limited. crownbio.com Preclinical evidence strongly suggests that the true potential of IDO1 inhibitors lies in their combination with other immunotherapies, such as anti-PD-1 agents, to achieve significant tumor regression. crownbio.com

Table 1: Preclinical Tumor Growth Inhibition by IDO1/2-IN-1 and Related Inhibitors

| Compound | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| TQBWX220 | Syngeneic CT26 colon cancer | Significant tumor growth inhibition (60-73% TGI). | aacrjournals.org |

| BGB-5777 | Subcutaneous cancer models | Slowed tumor growth as a monotherapy. | aacrjournals.org |

| Navoximod | B16 melanoma (with vaccine) | ~95% reduction in tumor size. | aacrjournals.org |

IDO1 and IDO2 play a significant role in creating an immunosuppressive tumor microenvironment (TME). nih.gov Inhibition of these enzymes can lead to a more favorable anti-tumor immune response. IDO1 expression is often associated with a reduction of CD3+ infiltrating T cells in colorectal cancer. atlasgeneticsoncology.org

The inhibition of IDO1 can lead to a reprogramming of the TME. aai.org Studies have shown that IDO1 inhibitors can promote the infiltration and activation of various immune cells, including T cells, macrophages, and natural killer (NK) cells. aai.org Specifically, an increase in CD8+ T cell infiltration and enhanced tumor function have been observed following treatment with IDO1 inhibitors. aai.org In a mammary carcinoma model, the combination of an IDO1 inhibitor with anti-PD-1 therapy resulted in increased ratios of CD8+ T cells to regulatory T cells (Tregs), higher levels of plasma IFNγ, and activation of intratumoral macrophages and dendritic cells (DCs). aacrjournals.org

However, the effects of IDO1 inhibition on the TME can be complex. While promoting the activation of anti-tumor immune cells, IDO1 inhibitors have also been observed to stimulate the infiltration of M2 macrophages, which are generally considered pro-tumoral. aai.org Furthermore, these inhibitors can prompt monocytes and macrophages to secrete elevated levels of IL-6, potentially activating pro-survival pathways in tumor cells. aai.org

IDO1-mediated kynurenine production has been shown to suppress the expression of NKG2D, an activating receptor on NK and CD8+ T cells, and enhance immunosuppressive populations of Tregs and myeloid-derived suppressor cells (MDSCs). nih.gov Dual inhibition of IDO1 and TDO2 (another tryptophan-catabolizing enzyme) in cisplatin-resistant non-small cell lung cancer models led to a significant enhancement in NKG2D frequency on NK and CD8+ T cells and a reduction in Tregs and MDSCs. nih.gov

Table 2: Immunomodulatory Effects of this compound and Related Inhibitors in the TME

| Effect | Cell Type(s) Affected | Observed Outcome | Reference |

|---|---|---|---|

| Increased Infiltration & Activation | T cells, Macrophages, NK cells | Enhanced anti-tumor immune response. | aai.org |

| Increased CD8+/Treg Ratio | CD8+ T cells, Regulatory T cells | Favorable shift in immune cell balance. | aacrjournals.org |

| Increased M2 Macrophage Infiltration | M2 Macrophages | Potential for pro-tumoral effects. | aai.org |

| Increased IL-6 Secretion | Monocytes, Macrophages | Potential activation of tumor survival pathways. | aai.org |

| Enhanced NKG2D Frequency | NK cells, CD8+ T cells | Increased cytotoxic potential. | nih.gov |

The role of IDO1 in metastatic progression has been investigated in several cancer types. In colorectal cancer patients, IDO1 overexpression is associated with a higher occurrence of liver metastases. atlasgeneticsoncology.org Similarly, in human hepatocarcinomas, strong IDO1 expression correlates with high rates of metastasis and poor prognosis. atlasgeneticsoncology.org In endometrial cancer, IDO1 overexpression is positively correlated with myometrial invasion and nodal metastasis. atlasgeneticsoncology.org

Studies in gastric cancer have shown that increased IDO1 expression promotes cell migration via its metabolite, kynurenine. nih.gov A popliteal lymph node metastasis model confirmed the role of IDO1 in promoting metastasis in gastric cancer. nih.gov These findings suggest that inhibiting IDO1 could be a strategy to impede metastatic spread.

Modulation of the Tumor Microenvironment and Immune Cell Infiltration

Evaluation in Non-Oncological Disease Models (e.g., autoimmunity, infection, inflammation)

The immunomodulatory functions of IDO1 and IDO2 extend beyond cancer to other disease contexts, including autoimmune and infectious diseases. bmj.com

The roles of IDO1 and IDO2 in autoimmunity appear to be distinct and sometimes opposing. In preclinical models of autoimmune arthritis, IDO2 has been shown to have a pro-inflammatory role, driving the disease by mediating B and T cell activation. nih.gov In contrast, a defective IDO1 activity has been observed in the dendritic cells of nonobese diabetic (NOD) mice, a model for type 1 diabetes, suggesting a protective role for IDO1 in this context. nih.govmdpi.com

In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), the disease is exacerbated in mice genetically lacking IDO1. frontiersin.org This further supports the idea that IDO1 can have a protective, immunosuppressive function in certain autoimmune settings. The use of the non-specific IDO inhibitor 1-methyl-tryptophan (1-MT) has yielded conflicting results in EAE models, potentially due to effects on both IDO1 and IDO2 and differences in mouse genetic backgrounds. frontiersin.org

Interestingly, while IDO2 has a pro-inflammatory function in models of autoimmunity, this may not depend on its enzymatic activity. aai.org Studies using catalytically inactive IDO2 knock-in mice have shown that the induction of autoimmune arthritis was not affected by the absence of IDO2's enzymatic function. aai.org

The IDO pathway is also involved in the host response to infections. IDO1 can be induced by various pathogen-associated molecular patterns (PAMPs). nih.gov Tryptophan depletion caused by IDO1 activity has been known to have anti-microbial effects against certain pathogens that require tryptophan for growth. nih.gov In vitro studies have indicated that infections with viruses such as measles, influenza, cytomegalovirus, and herpes simplex are sensitive to tryptophan levels. nih.gov

In the context of HIV infection, increased IDO1 expression and activity have been observed both in vitro and in vivo, leading to chronically reduced plasma tryptophan and increased kynurenine levels in patients. atlasgeneticsoncology.org This suggests that IDO1-expressing cells might protect HIV-infected cells from T-cell-mediated clearance. atlasgeneticsoncology.org

In a model of influenza infection, IDO2-deficient mice showed a reduced antibody response, indicating a role for IDO2 in shaping the immune response to this viral pathogen. nih.gov

Anti-inflammatory Potency

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a significant role in immune regulation by catalyzing the initial and rate-limiting step of tryptophan catabolism. plos.orgnih.gov This process leads to local tryptophan depletion and the production of bioactive metabolites known as kynurenines, which collectively suppress inflammatory responses and promote immune tolerance. plos.org The expression of IDO1 can be triggered by various inflammatory stimuli, including cytokines and toll-like receptor agonists. plos.org

In the context of inflammatory conditions such as Crohn's disease (CD), IDO1 is one of the most highly over-expressed genes. plos.org This upregulation is thought to be a natural counter-regulatory mechanism to dampen ongoing inflammation. plos.org Preclinical studies using experimental models of colitis have demonstrated that inhibiting IDO1 activity can exacerbate the severity of the disease, while pharmacologically inducing IDO1 can limit colitis severity and aid in epithelial repair. plos.org The anti-inflammatory effects of IDO1 are mediated through several mechanisms, including antimicrobial activity, suppression of activated T-cell responses, and the induction of regulatory T-cells. plos.org

The link between IDO1 and inflammatory conditions extends to inflammatory arthritis and uveitis, where elevated IDO1 expression has been associated with disease activity and pathogenesis. plos.org Furthermore, the involvement of IDO1-expressing fibroblasts and epithelial cells in conditions like perianal disease is an emerging area of research. plos.org

Combination Therapeutic Strategies with this compound in Preclinical Settings

Preclinical research has consistently shown that while IDO1 inhibitors have limited efficacy as monotherapies, their true potential lies in combination with other cancer treatments. crownbio.comtandfonline.com The rationale for these combinations is to overcome the immunosuppressive tumor microenvironment, thereby enhancing the effectiveness of various therapeutic modalities. aacrjournals.orgnih.gov

Synergy with Immune Checkpoint Blockade

A significant body of preclinical evidence supports the synergistic effect of combining IDO1 inhibitors with immune checkpoint blockade (ICB), such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies. crownbio.comlabcorp.com The expression of IDO1 is often associated with an immunosuppressive tumor microenvironment, which can limit the efficacy of ICB. labcorp.com By inhibiting IDO1, the immunosuppressive effects of tryptophan catabolism are mitigated, potentially rendering tumors more susceptible to checkpoint inhibitors. crownbio.comlabcorp.com

In various preclinical tumor models, the combination of an IDO1 inhibitor with an anti-PD-1 agent has been shown to lead to tumor regression where single-agent therapy is ineffective. crownbio.comaacrjournals.org This enhanced anti-tumor activity is often associated with an increase in the ratio of CD8+ effector T cells to regulatory T cells (Tregs) within the tumor, as well as increased levels of pro-inflammatory cytokines like IFNγ. aacrjournals.org For instance, in a preclinical model of mammary carcinoma, the combination of the IDO1 inhibitor navoximod with an anti-PD-1 antibody improved efficacy, which was correlated with increased CD8+ T/Treg ratios and plasma IFNγ levels. aacrjournals.org Similarly, PF-06840003, another IDO1 inhibitor, demonstrated anti-tumor activity in multiple preclinical models when combined with immune checkpoint inhibitors. iteostherapeutics.comiteostherapeutics.com

However, it is noteworthy that the combination of an IDO1 inhibitor with an anti-PD-1/PD-L1 antibody may not always be beneficial, particularly in tumors that have been "inflamed" by other therapies like vaccines. nih.gov

Adjuvant Effects with Chemotherapy and Radiotherapy

Preclinical studies have demonstrated that IDO1 inhibitors can potentiate the effects of both chemotherapy and radiotherapy. aacrjournals.orgnih.gov The expression of IDO1 can be induced by certain chemotherapeutic agents and radiation, contributing to treatment resistance. bmj.commdpi.com By inhibiting this adaptive resistance mechanism, IDO1 inhibitors can enhance the cytotoxic effects of these conventional therapies. aacrjournals.org

Preclinical models have shown synergy between IDO1 inhibitors and various chemotherapy drugs. asco.orgbmj.com For example, the IDO1 inhibitor NLG919 was found to be synergistic with standard chemo-radiation therapy in a mouse model of glioblastoma. bmj.com Similarly, the dual IDO1/TDO2 inhibitor AT-0174 showed clear synergy with temozolomide (B1682018) in an orthotopic glioblastoma mouse model, leading to improved survival and favorable changes in the tumor immune infiltrate. nih.gov

The combination of IDO1 inhibition and radiotherapy has also shown promise in preclinical settings. tandfonline.combmj.com Radiation can induce IDO1 expression in tumors, and combining it with an IDO1 inhibitor can improve anti-tumor efficacy. bmj.com Studies in various tumor models, including glioblastoma, breast adenocarcinoma, and melanoma, have reported improved outcomes with this combination. bmj.com For instance, in a rat glioblastoma model, combining the IDO1 inhibitor 1-methyl tryptophan (1-MT) with two-fraction radiotherapy significantly reduced tumor size and increased survival compared to either treatment alone. plos.org

Potentiation of Cancer Vaccines

The efficacy of cancer vaccines can be limited by the immunosuppressive tumor microenvironment, where IDO1 plays a key role. Preclinical data suggests that combining IDO1 inhibitors with cancer vaccines can enhance vaccine-induced anti-tumor immunity. aacrjournals.orgnih.gov

In a preclinical model of pancreatic ductal adenocarcinoma (PDAC), a tumor type generally resistant to immune checkpoint inhibitors, a GM-CSF-secreting allogeneic pancreatic tumor cell vaccine (GVAX) was found to induce IDO1 expression. nih.gov The combination of the GVAX vaccine with an IDO1 inhibitor resulted in enhanced anti-tumor efficacy, increased intratumoral T cell infiltration and function, and diminished the suppressive activity of myeloid-derived suppressor cells (MDSCs). nih.gov

Furthermore, a peptide vaccine targeting IDO1-expressing immune cells demonstrated effective tumor growth reduction in a colon cancer model. iobiotech.com This vaccine elicited both CD8+ and CD4+ T cell-mediated anti-tumor immunity and led to a significant reduction in IDO1 expression within the tumor microenvironment. iobiotech.com These findings support the concept that targeting IDO1 can potentiate the effects of cancer vaccines by modulating the tumor microenvironment to be more permissive for an anti-tumor immune response.

Pharmacodynamic Biomarker Analysis in Preclinical Models

Kynurenine/Tryptophan Ratio Measurements in Biological Fluids and Tissues

In preclinical studies of IDO1/2 inhibitors, the measurement of the kynurenine to tryptophan (Kyn/Trp) ratio in biological fluids and tissues serves as a crucial pharmacodynamic biomarker to assess target engagement and biological activity. bmj.combmj.comnih.gov A reduction in this ratio indicates successful inhibition of the IDO1 and/or TDO2 enzymes, which are responsible for the conversion of tryptophan to kynurenine.

Preclinical evaluation of the dual IDO1/TDO2 inhibitor M4112 in mice bearing IDO1-expressing tumors demonstrated a significant, dose-dependent decrease in the Kyn/Trp ratio in the tumor, liver, and plasma following administration. bmj.combmj.com For example, in MC38 tumor-bearing mice, all tested doses of M4112 resulted in a significant reduction of the Kyn/Trp ratio in the tumor four hours post-treatment. bmj.com Similarly, in mice with IDO1-expressing CT26-KSA tumors, M4112 significantly decreased the Kyn/Trp ratio in the liver. bmj.com

The analysis of these biomarkers is essential for understanding the in vivo activity of the inhibitor and for guiding dose selection in further clinical development. For instance, the IDO1 inhibitor epacadostat (B560056) produced significant dose-dependent reductions in plasma kynurenine levels and the Kyn/Trp ratio in patients, with near-maximal inhibition observed at higher doses. aacrjournals.org The ability to effectively modulate the Kyn/Trp ratio in preclinical models provides a strong rationale for the inhibitor's potential therapeutic efficacy.

Immune Cell Phenotyping and Cytokine Profiling

In preclinical in vivo models, the administration of this compound has been shown to elicit significant changes in the composition and function of immune cell populations, as well as alter the cytokine milieu. These immunomodulatory effects are central to its therapeutic potential.

Detailed analysis of the tumor microenvironment and peripheral lymphoid organs in mouse models has revealed that inhibition of IDO1 and IDO2 can lead to a reduction in immunosuppressive cell types and an increase in effector cells. nih.govaai.org Specifically, a decrease in the frequency and suppressive activity of regulatory T cells (Tregs), characterized by the expression of Foxp3, has been observed. aai.orgmdpi.com Concurrently, there is often an expansion and enhanced activation of CD8+ cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, which are critical for anti-tumor immunity. nih.govrevvity.com The inhibition of IDO1 can also influence the differentiation and function of dendritic cells (DCs), leading to a more immunogenic phenotype capable of priming robust T-cell responses. aacrjournals.org

Cytokine profiling in these preclinical models demonstrates a shift from an immunosuppressive to an immunostimulatory environment upon treatment with IDO1/2 inhibitors. A key finding is the reduction in cytokines that promote immune tolerance and an increase in those that drive anti-tumor immunity. For instance, a decrease in transforming growth factor-beta (TGF-β) and interleukin-10 (IL-10) has been reported in some models. aai.org Conversely, an upregulation of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) is often observed. aai.orgrevvity.com IFN-γ is a potent inducer of IDO1 expression, suggesting a feedback loop that the inhibitor disrupts. nih.govaacrjournals.org The increase in these cytokines is often associated with the enhanced activity of effector T cells and NK cells. revvity.com

The following tables summarize the typical changes observed in immune cell populations and cytokine levels in preclinical models following the administration of an IDO1/2 inhibitor.

Table 1: Representative Changes in Immune Cell Phenotypes

| Cell Type | Marker | Effect of IDO1/2 Inhibition | Primary Function |

| Regulatory T cells (Tregs) | CD4+, Foxp3+ | Decrease | Immunosuppression |

| Cytotoxic T Lymphocytes (CTLs) | CD8+ | Increase in activation/number | Tumor cell killing |

| Natural Killer (NK) Cells | NK1.1+, CD3- | Increase in activation/number | Innate anti-tumor immunity |

| Dendritic Cells (DCs) | CD11c+, MHCII+ | Shift to immunogenic phenotype | Antigen presentation |

| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+, Gr-1+ | Decrease | Immunosuppression |

Table 2: Representative Changes in Cytokine Profile

| Cytokine | Predominant Function | Effect of IDO1/2 Inhibition |

| Interferon-gamma (IFN-γ) | Pro-inflammatory, T-cell activation | Increase |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory | Increase |

| Interleukin-6 (IL-6) | Pro-inflammatory | Increase |

| Interleukin-10 (IL-10) | Anti-inflammatory, immunosuppressive | Decrease |

| Transforming Growth Factor-beta (TGF-β) | Immunosuppressive | Decrease |

It is important to note that the specific magnitude of these changes can vary depending on the tumor model, the specific IDO1/2 inhibitor used, and the experimental conditions. However, the general trend of reversing immunosuppression and promoting an effector immune response is a consistent finding in preclinical studies.

Structure Activity Relationship Sar Studies and Medicinal Chemistry of Ido1/2 in 1 Analogues

Identification of Pharmacophoric Features for Dual IDO1/IDO2 Inhibition

The journey to IDO1/2-IN-1 involved systematic medicinal chemistry efforts, starting from a previously identified IDO1 inhibitor scaffold. The foundational structure consists of a central 1,2,3-triazole ring linked to a substituted phenyl ring. This core was identified as a promising starting point for developing dual inhibitors. acs.org

Key pharmacophoric features essential for dual IDO1/IDO2 inhibition were elucidated through structural modifications and biological evaluation:

Heme-Coordinating Moiety : The 1,2,3-triazole ring serves as a crucial pharmacophore, capable of coordinating with the heme iron in the active site of both IDO1 and IDO2. This interaction is a fundamental requirement for inhibitory activity. acs.org

Substituted Phenyl Ring : A substituted phenyl group attached to the triazole ring occupies a hydrophobic pocket within the enzyme's active site. The nature and position of substituents on this ring are critical for modulating potency and selectivity. acs.org

Molecular docking studies of the lead compound series revealed that the triazole moiety and the substituted phenyl ring are pivotal for binding. The development of this compound and its analogues demonstrated that subtle modifications to these core features could shift the activity profile from IDO1-selective to dual IDO1/IDO2 inhibition. acs.org The concurrent inhibition of both enzymes is considered a promising strategy, as it may produce a more potent antitumor effect by more effectively blocking tryptophan catabolism and kynurenine (B1673888) production. acs.org

Development of this compound Analogues with Modified Potency and Selectivity

The discovery of this compound (compound 4t) was the result of a systematic structure-activity relationship (SAR) study on a series of 1,2,3-triazole derivatives. acs.org Researchers synthesized and evaluated a library of analogues (compounds 4a-4v) to understand how different chemical modifications influenced their inhibitory potency against IDO1 and IDO2.

The initial lead compound showed good IDO1 inhibition but weaker IDO2 activity. The subsequent SAR exploration focused on modifying two main regions of the scaffold: the substituent on the 1,2,3-triazole ring and the substituents on the terminal phenyl ring.

Key findings from the development of these analogues include:

Substitution on the Triazole Ring : Attaching simple alkyl groups (like methyl or ethyl) or a cyclopropyl (B3062369) group to the triazole resulted in decreased IDO2 inhibitory activity, even when moderate IDO1 inhibition was retained. acs.org

Substitution on the Phenyl Ring : This proved to be the most critical area for optimizing dual potency.

Moving a fluorine atom from the meta to the para position on the phenyl ring significantly enhanced IDO1 activity.

The introduction of a second substituent, particularly a meta-trifluoromethoxy (-OCF₃) or a meta-isopropoxy group, alongside the para-fluoro substituent, dramatically increased potency against both IDO1 and IDO2. acs.org

This systematic modification approach led to the identification of compound 4t (this compound), which contains a p-fluoro and m-isopropoxy-substituted phenyl ring. This specific combination resulted in the first potent dual inhibitor, with an IC₅₀ of 28 nM for IDO1 and 144 nM for IDO2. nih.govacs.org The data below illustrates the SAR progression, highlighting how modifications altered enzyme potency.

| Compound | Modification vs. Precursor | IDO1 IC₅₀ (nM) | IDO2 IC₅₀ (nM) |

|---|---|---|---|

| 4c | Methyl group on triazole | 127 | >10000 |

| 4d | Ethyl group on triazole | 132 | >10000 |

| 4k | p-Fluoro on phenyl ring | 70.3 | 2830 |

| 4s | p-Fluoro and m-trifluoromethoxy on phenyl | 35.4 | 206 |

| 4t (this compound) | p-Fluoro and m-isopropoxy on phenyl | 28 | 144 |

Optimization Strategies for Enhanced Efficacy and Target Specificity

The optimization of the initial lead compound into the potent dual inhibitor this compound was guided by a clear strategy to enhance efficacy by targeting both IDO1 and its isoform IDO2. Emerging evidence suggests that inhibiting both enzymes may lead to a synergistic antitumor effect. nih.govacs.org The failure of highly selective IDO1 inhibitors in late-stage clinical trials has been partly attributed to compensation from other tryptophan-catabolizing enzymes like IDO2 or TDO. cambridge.orgresearchgate.net Therefore, the primary optimization strategy was to achieve potent dual activity within a single molecule.

The core optimization strategies included:

Structure-Based Design : Using molecular modeling, researchers rationalized the modifications needed to improve binding affinity. The key was to find substituents for the phenyl ring that would form favorable interactions within the active sites of both IDO1 and IDO2, despite structural differences between the two enzymes. acs.org

Systematic SAR Exploration : As detailed previously, a focused library of compounds was created to systematically probe the effect of different functional groups. The discovery that combining a para-halogen with a meta-alkoxy group on the phenyl ring yielded a superior dual-potency profile was a direct result of this strategy. acs.org

Shifting from Selective to Dual Inhibition : The optimization process consciously moved away from maximizing IDO1 selectivity. Instead, the goal was to find a balanced potency profile. While this compound is still more potent against IDO1 (approximately 5-fold), its significantly improved IDO2 inhibition (IC₅₀ = 144 nM) marks a successful implementation of this dual-targeting strategy. nih.gov

The success of this optimization was demonstrated by the superior in vivo antitumor activity of this compound compared to the selective IDO1 inhibitor epacadostat (B560056) in a xenograft mouse model. nih.govacs.org This highlights the potential advantage of dual IDO1/IDO2 inhibitors in cancer immunotherapy. cambridge.org

Advanced Methodologies and Assay Development in Ido1/2 in 1 Research

High-Throughput Screening Assays for IDO1/IDO2 Activity

High-throughput screening (HTS) is the cornerstone of initial drug discovery, enabling the rapid evaluation of large compound libraries for inhibitory activity against IDO1 and IDO2. Various HTS assay formats have been developed to measure the enzymatic activity of the tryptophan-catabolizing enzymes IDO1, IDO2, and tryptophan 2,3-dioxygenase (TDO). bpsbioscience.com

Common HTS approaches include:

Absorbance-Based Assays : These assays often involve the conversion of N-formylkynurenine, the initial product of tryptophan oxidation by IDO1, into kynurenine (B1673888). nih.gov The kynurenine is then reacted with a reagent like p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product that can be quantified spectrophotometrically at approximately 480 nm. nih.gov This method is valued for its simplicity and low cost. nih.gov

Fluorescence-Based Assays : These have become more prevalent due to their increased sensitivity. One approach uses a fluorogenic developer that selectively reacts with N-formylkynurenine to generate a highly fluorescent product, typically measured with excitation around 400 nm and emission around 500-510 nm. nih.govbpsbioscience.com This method provides a high signal-to-background ratio and is adaptable for HTS formats.

These assays are typically performed using purified recombinant IDO1 or IDO2 enzymes. The reaction mixture generally includes the enzyme, the compound being tested, the substrate L-tryptophan, and a reducing system (often ascorbic acid and methylene (B1212753) blue) to maintain the enzyme's active ferrous state. acs.org Catalase is also added to prevent enzyme inhibition by hydrogen peroxide. acs.org The development of robust and sensitive HTS assays is critical for identifying initial hit compounds that can be further optimized into potent inhibitors like IDO1/2-IN-1.

Cell-Based Functional Assays for this compound Evaluation

Following initial identification in biochemical assays, candidate inhibitors must be evaluated in cell-based functional assays to confirm their activity in a more physiologically relevant context. nih.gov These assays assess a compound's ability to penetrate cells and inhibit the intracellular enzyme. For a dual inhibitor like this compound, its potency against both IDO1 and IDO2 is determined. This compound, also known as compound 4t, was identified as the first potent dual inhibitor with IC₅₀ values of 28 nM and 144 nM for IDO1 and IDO2, respectively. medchemexpress.com

Table 1: Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

|---|---|

| IDO1 | 28 |

| IDO2 | 144 |

Data sourced from MedChemExpress. medchemexpress.com

The most direct method to measure cellular IDO1 activity is by quantifying the production of its metabolic product, kynurenine. nih.govoncotarget.com In this type of assay, cancer cell lines that express IDO1, such as the ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa, are commonly used. nih.govaai.org

A typical workflow involves:

IDO1 Induction : Cells are treated with a pro-inflammatory cytokine, most commonly interferon-gamma (IFN-γ), which dramatically upregulates the expression and activity of IDO1. nih.govoncotarget.comnih.gov

Inhibitor Treatment : The cells are then incubated with various concentrations of the test compound (e.g., this compound).

Kynurenine Measurement : After a set incubation period (e.g., 24-72 hours), the cell culture supernatant is collected. nih.govnih.gov The concentration of kynurenine in the supernatant is measured, often using the absorbance-based method with Ehrlich's reagent or by more quantitative techniques like LC-MS/MS. nih.govaacrjournals.org

The reduction in kynurenine levels in the presence of the inhibitor is used to calculate its cellular potency, typically reported as an IC₅₀ value. researchgate.net These assays are crucial for verifying that a compound can effectively inhibit IDO1 within its native cellular environment. aai.org

To assess the functional immunological consequences of IDO1/2 inhibition, immune cell co-culture assays are employed. nih.gov These assays model the interaction between tumor cells and immune cells in the tumor microenvironment. frontiersin.org IDO1 activity in tumor cells leads to tryptophan depletion and kynurenine accumulation, which suppresses T-cell proliferation and function. oncotarget.com

In a representative assay:

IDO1-expressing cancer cells (e.g., SKOV-3) are cultured with immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a T-cell line like Jurkat cells. nih.govfrontiersin.org

The T-cells are stimulated to proliferate.

In the presence of active IDO1, T-cell proliferation and activation are suppressed. ashpublications.org

An effective IDO1 inhibitor is added to the co-culture, and its ability to rescue T-cell function is measured. ashpublications.orgfrontiersin.org

Key readouts for T-cell rescue include restored proliferation (measured by methods like ³H-thymidine incorporation) and increased production of effector cytokines like Interleukin-2 (IL-2), which can be quantified by ELISA. nih.govashpublications.orgresearchgate.net These assays provide critical evidence that an inhibitor like this compound can reverse the immunosuppressive effects of the IDO pathway. frontiersin.org

Kynurenine Production Assays

Quantitative Analytical Techniques for Tryptophan and Kynurenine Metabolites

Accurate and sensitive quantification of tryptophan and its metabolites is essential for understanding the biochemical impact of IDO1/2 inhibitors in both preclinical and clinical settings. The ratio of kynurenine to tryptophan (Kyn/Trp) is often used as a biomarker for IDO1/TDO activity. frontiersin.org

Several analytical techniques are employed:

High-Performance Liquid Chromatography (HPLC) : HPLC coupled with UV, fluorescence, or electrochemical detection has been widely used to measure tryptophan and kynurenine levels in biological samples. nih.govfrontiersin.org Fluorescence detection offers improved sensitivity for certain kynurenine metabolites. frontiersin.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is considered the gold standard for the quantitative analysis of metabolites due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously. aacrjournals.orgmdpi.com LC-MS/MS methods have been developed to quantify a panel of kynurenine pathway metabolites—including tryptophan, kynurenine, kynurenic acid, and quinolinic acid—in plasma, cerebrospinal fluid, and tissue extracts. tandfonline.com

These quantitative methods are vital for pharmacokinetic/pharmacodynamic (PK/PD) studies, allowing researchers to correlate the concentration of an inhibitor with its effect on the Kyn/Trp ratio in vivo, thereby confirming target engagement. aacrjournals.org

Table 2: Comparison of Analytical Techniques for Tryptophan/Kynurenine Quantification

| Technique | Principle | Analytes Measured | Strengths | Limitations |

|---|---|---|---|---|

| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Tryptophan, Kynurenine. nih.gov | Low cost, simple operation. nih.gov | Lower selectivity and sensitivity compared to other methods. frontiersin.org |

| HPLC-Fluorescence | Chromatographic separation followed by detection of fluorescent properties. | Tryptophan, Kynurenic Acid. frontiersin.org | High sensitivity for fluorescent analytes. frontiersin.org | Not all metabolites are naturally fluorescent. |

| LC-MS/MS | Chromatographic separation coupled with mass-based detection of precursor and product ions. | Comprehensive panel (Trp, Kyn, 3-HK, QA, etc.). mdpi.comtandfonline.com | High sensitivity, high specificity, multiplexing capability. mdpi.com | Higher equipment cost and complexity. |

Data compiled from multiple sources. nih.govfrontiersin.orgmdpi.comtandfonline.com

In Silico Approaches for this compound Drug Design and Optimization

Computational, or in silico, methods play a pivotal role in modern drug discovery, accelerating the design and optimization of inhibitors like this compound. researchgate.netmdpi.com The availability of X-ray crystal structures of human IDO1 has been a significant enabler for structure-based drug design. acs.orgnih.gov

Key in silico techniques include:

Structure-Based Virtual Screening : A computational approach where large libraries of virtual compounds are docked into the three-dimensional structure of the target protein's active site (e.g., IDO1). frontiersin.org This allows for the rapid identification of potential hit compounds that are predicted to have favorable binding interactions.

Molecular Docking : This technique predicts the preferred orientation and binding affinity of a ligand when bound to its target. researchgate.net For this compound, docking studies would be used to understand how the molecule interacts with key residues in the active sites of both IDO1 and IDO2, guiding modifications to improve potency and dual-target specificity.

Pharmacophore Modeling : This involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to the target. Pharmacophore models can be used to screen databases for novel scaffolds that fit these requirements. frontiersin.org

Fragment-Based Drug Design (FBDD) : This approach involves identifying small chemical fragments that bind weakly to the target's active site. These fragments are then grown or linked together, often with guidance from in silico modeling, to create a more potent lead compound.

Future Directions and Emerging Research Avenues for Ido1/2 in 1

Addressing Compensatory Mechanisms

A significant hurdle in the clinical application of IDO1 inhibitors has been the emergence of compensatory mechanisms that sustain an immunosuppressive tumor microenvironment. Chief among these is the tryptophan 2,3-dioxygenase (TDO) enzyme, which, like IDO1 and IDO2, catalyzes the initial and rate-limiting step in tryptophan catabolism. nih.govnih.gov

Inhibition of IDO1 can lead to the upregulation and compensatory activity of TDO, thereby maintaining the production of kynurenine (B1673888) and its immunosuppressive effects. nih.govnih.gov Studies have shown that in certain cancer models, inhibiting IDO1 alone is insufficient to curb tumor growth due to this TDO-mediated bypass. nih.govnih.gov For instance, in cisplatin-resistant non-small cell lung cancer cells, selective IDO1 inhibition resulted in an upregulation of TDO2. nih.gov Similarly, in preclinical models of liver fibrosis, IDO1 deficiency led to a compensatory increase in TDO. jcancer.org This highlights the necessity of developing dual inhibitors that can simultaneously target both IDO1 and TDO to achieve a more comprehensive blockade of the kynurenine pathway. nih.govonclive.com

Furthermore, the existence of alternative metabolic pathways that can contribute to immune evasion necessitates a deeper understanding of the tumor's metabolic landscape. Future research on IDO1/2-IN-1 should therefore include thorough investigations into its effect on TDO activity and explore potential compensatory upregulation of other tryptophan-catabolizing enzymes or related immunosuppressive pathways.

Exploring Synergistic Combinations with Novel Immunotherapies

The complexity of the tumor microenvironment suggests that combination therapies are likely to be more effective than single-agent treatments. The rationale for combining this compound with other immunotherapies is strong, given the distinct but complementary mechanisms of action.

Early phase trials combining IDO1 inhibitors like epacadostat (B560056) with PD-1 inhibitors showed promise but ultimately failed in phase 3, underscoring the need for a more nuanced approach to combination strategies. onclive.comnih.gov Future research should focus on identifying the most effective partners for dual IDO1/IDO2 inhibitors. Promising candidates for combination with this compound include:

Immune Checkpoint Inhibitors (ICIs): Beyond PD-1/PD-L1, combining this compound with inhibitors of other checkpoints like CTLA-4 could yield synergistic effects by targeting different phases of the anti-tumor immune response. ascopubs.orgd-nb.info

Co-stimulatory Agonists: Agents that activate co-stimulatory molecules on T cells, such as CD40 agonists, could enhance the effects of IDO1/2 inhibition by promoting a more robust anti-tumor T-cell response. ascopubs.org

Other Metabolic Modulators: Targeting other metabolic pathways within the tumor microenvironment, such as those involving adenosine (B11128) or arginase, in conjunction with this compound could create a more profound metabolic reprogramming that favors anti-tumor immunity.

Cell-Based Therapies: Combining this compound with therapies like CAR-T cells could enhance their efficacy and persistence by mitigating the immunosuppressive effects of the kynurenine pathway. researchgate.net

Epigenetic Modulators: Histone deacetylase (HDAC) inhibitors have been shown to have immunomodulatory effects, and combining them with IDO1 inhibitors is a novel strategy being explored. nih.gov

A critical aspect of this research will be the identification of predictive biomarkers to guide patient selection for specific combination therapies, thereby increasing the likelihood of clinical success. ascopubs.org

Investigation of Non-canonical IDO1/IDO2 Functions and this compound Modulation